molecular formula C16H23NO3 B2579487 2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one CAS No. 138371-49-0

2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one

Cat. No. B2579487
CAS RN: 138371-49-0
M. Wt: 277.364
InChI Key: QYDIGVFTACDKDN-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one” is an organic compound that contains a carbonyl group (C=O), an amino group (NH2), and a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the amine . The ketone could potentially undergo reactions such as nucleophilic addition or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one” would depend on its exact structure. For example, the presence of the polar carbonyl and amine groups could influence its solubility in different solvents .

Scientific Research Applications

Synthesis of New Compounds

This compound can be used as a starting material in the synthesis of new compounds. For instance, it has been used in the synthesis of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives . These derivatives have shown promising anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .

Anti-Inflammatory Activity

The synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been evaluated for in vivo anti-inflammatory activity . Some of these compounds exhibited significant anti-inflammatory activity, comparable to the standard drug indomethacin .

Docking Studies

The synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have also been used in docking studies . These studies can help understand the interaction between these compounds and their target proteins, providing valuable insights into their mechanism of action .

Dipeptide Synthesis

The tert-butyloxycarbonyl-protected amino acids, which can be derived from this compound, have been used as starting materials in dipeptide synthesis . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Levodopa Derivative Synthesis

The compound has been used in the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, a levodopa derivative . This compound is an intermediate suitable for a gram-scalable nucleophilic fluorination of levodopa .

Chiral Sulfinamide Reagents

The compound can be used in the synthesis of chiral sulfinamide reagents . These reagents are widely explored due to their easy access for large-scale reactions, assistance in highly diastereoselective conversions, effortless cleavage, and recyclability after reactions .

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. For example, if used in the synthesis of peptides, the Boc group could protect the amine during reaction steps, then be removed to allow the amine to react .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As a general rule, it’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it’s a useful intermediate in the synthesis of certain compounds, research could focus on optimizing its synthesis or finding new reactions it can participate in .

properties

IUPAC Name

tert-butyl N-(3-oxo-5-phenylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(17-15(19)20-16(2,3)4)14(18)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDIGVFTACDKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one

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